

# An In-depth Technical Guide to the Chemical Structure of Aspalatone

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Aspalatone, a synthetic ester of acetylsalicylic acid and maltol, is a compound of interest for its potential therapeutic applications, including its roles as an anti-platelet, antioxidant, and neuroprotective agent. This technical guide provides a comprehensive overview of the chemical structure of Aspalatone, including its key identifiers, physicochemical properties, and a discussion of its synthesis. While experimental spectral and crystallographic data are not publicly available, this document presents predicted nuclear magnetic resonance (NMR) data based on the known structure. Furthermore, this guide details the compound's known mechanism of action by illustrating its interaction with the Vascular Endothelial Growth Factor (VEGF) signaling pathway and provides standardized workflows for relevant biological assays.

#### **Chemical Identity and Physicochemical Properties**

**Aspalatone** is chemically known as 2-(acetyloxy)-benzoic acid 2-methyl-4-oxo-4H-pyran-3-yl ester. Its structure integrates the functionalities of both aspirin and maltol.



Identifier	Value	
IUPAC Name	2-(acetyloxy)-benzoic acid 2-methyl-4-oxo-4H- pyran-3-yl ester	
Synonyms	Acetylsalicylic Acid Maltol Ester	
CAS Number	147249-33-0[1]	
Molecular Formula	C15H12O6[1]	
Molecular Weight	288.25 g/mol [1]	
SMILES String	CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC2 OC(=O)C	
Appearance	Crystalline solid[2]	
Solubility	Soluble in DMSO and DMF (approx. 10 mg/mL), and ethanol (approx. 1 mg/mL). Sparingly soluble in aqueous buffers.[2]	

## **Synthesis**

**Aspalatone** is synthesized through the esterification of acetylsalicylic acid (aspirin) and maltol. This reaction typically involves the activation of the carboxylic acid group of acetylsalicylic acid, for example, by converting it to an acyl chloride, followed by reaction with the hydroxyl group of maltol in the presence of a base to neutralize the liberated HCI.



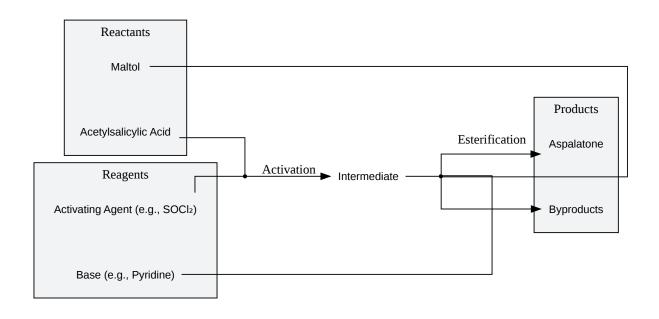


Figure 1: General synthesis scheme for Aspalatone.

## Structural Elucidation: Predicted NMR Data

As of the latest available information, experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra for **Aspalatone** have not been published in publicly accessible literature. However, based on the known chemical structure, theoretical chemical shifts can be predicted. These predictions are based on the typical chemical shift ranges for protons and carbons in similar chemical environments, such as substituted pyranones and benzoates.

Predicted <sup>1</sup>H NMR Spectral Data:



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.2	d	1H	Aromatic H (ortho to ester)
~ 7.2 - 7.6	m	3H	Aromatic H
~ 7.5 - 7.8	d	1H	Pyranone H (vinylic)
~ 6.3 - 6.6	d	1H	Pyranone H (vinylic)
~ 2.3	S	3H	Acetyl CH₃
~ 2.1	S	3Н	Pyranone CH₃

Predicted <sup>13</sup>C NMR Spectral Data:



Chemical Shift (δ, ppm)	Assignment
~ 169	Acetyl C=O
~ 165	Ester C=O
~ 175	Pyranone C=O
~ 160	Pyranone C-O (enol ether)
~ 150	Aromatic C-O (acetyl)
~ 140	Pyranone C-O (ester)
~ 135	Aromatic C-H
~ 132	Aromatic C-H
~ 126	Aromatic C-H
~ 124	Aromatic C-H
~ 122	Aromatic C (ester)
~ 118	Pyranone C-H
~ 115	Pyranone C-CH₃
~ 21	Acetyl CH₃
~ 15	Pyranone CH₃

#### **Crystal Structure**

A definitive crystal structure of **Aspalatone**, determined through X-ray crystallography, is not available in the public domain. Therefore, detailed information regarding its solid-state conformation, bond lengths, and angles is currently unknown.

# Mechanism of Action: Inhibition of VEGF Signaling

**Aspalatone** has been shown to prevent Vascular Endothelial Growth Factor (VEGF)-induced endothelial dysfunction. VEGF is a key signaling protein that stimulates vasculogenesis and angiogenesis. In pathological conditions, such as cancer, aberrant VEGF signaling can



promote tumor growth. **Aspalatone**'s mechanism of action involves the inhibition of several downstream targets in the VEGF signaling pathway.

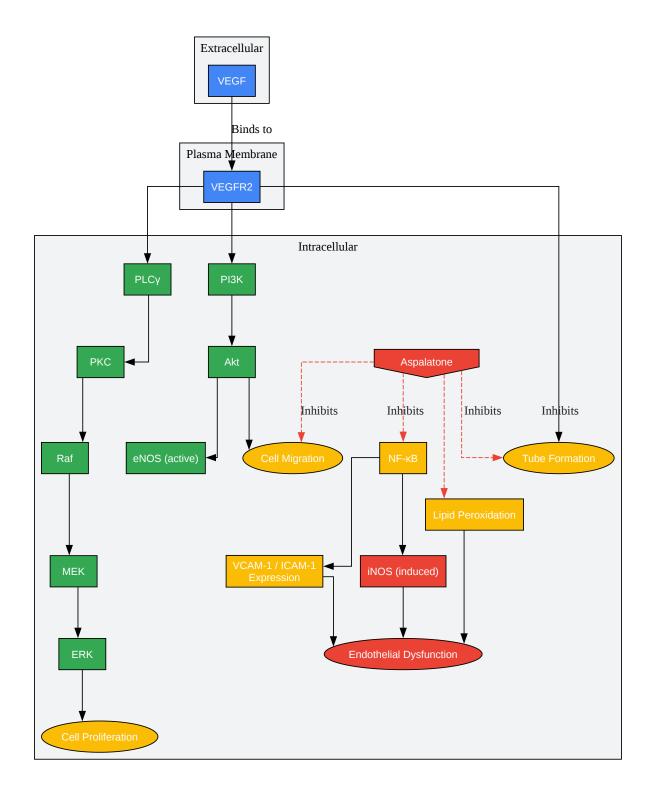




Figure 2: Aspalatone's inhibitory effect on the VEGF signaling pathway.

### **Experimental Protocols**

The following are generalized workflows for key experiments used to characterize the biological activity of compounds like **Aspalatone**.

#### **Cell Viability (MTT) Assay**

This assay is used to assess the effect of **Aspalatone** on cell viability and proliferation.



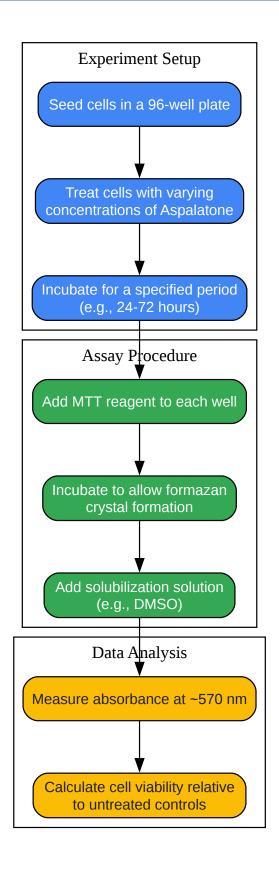


Figure 3: Workflow for a typical MTT cell viability assay.



## **Western Blot Analysis**

This technique is used to detect and quantify the expression levels of specific proteins (e.g., VCAM-1, ICAM-1, eNOS, iNOS) in response to **Aspalatone** treatment.



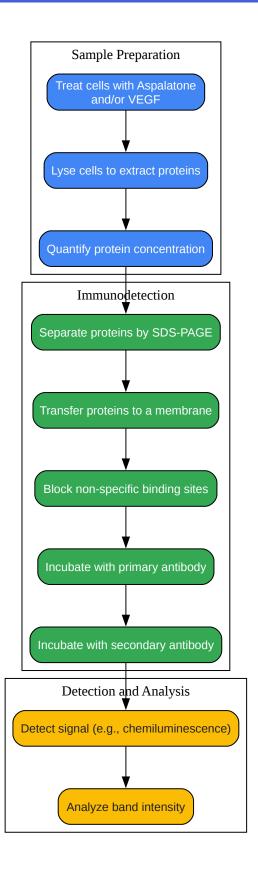


Figure 4: Generalized workflow for Western blot analysis.



#### Conclusion

**Aspalatone** presents a compelling chemical scaffold with demonstrated biological activities relevant to thrombosis, oxidative stress, and neuroprotection. While a complete experimental characterization of its structure is pending, this guide consolidates the current knowledge of its chemical properties and mechanism of action. The provided predicted spectral data and experimental workflows offer a valuable resource for researchers and drug development professionals investigating **Aspalatone** and related compounds. Further studies are warranted to fully elucidate its three-dimensional structure and to explore its full therapeutic potential.

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#### References

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